4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
CAS No.: 849062-38-0
Cat. No.: VC3747635
Molecular Formula: C15H16BClO3
Molecular Weight: 290.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849062-38-0 |
|---|---|
| Molecular Formula | C15H16BClO3 |
| Molecular Weight | 290.5 g/mol |
| IUPAC Name | [4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid |
| Standard InChI | InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3 |
| Standard InChI Key | MBKKDZFJTODELM-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O |
| Canonical SMILES | B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O |
Introduction
Chemical Identity and Structure
Basic Information
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is an organometallic compound containing boron with the molecular formula C15H16BClO3 and a molecular weight of 290.5 g/mol . This compound features a phenylboronic acid moiety with dimethyl substitution at positions 3 and 5, and a 4'-chlorobenzyloxy group at position 4. The structure contains several key functional groups that contribute to its chemical reactivity and potential applications in synthetic chemistry.
Structural Characteristics
The molecular structure of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid consists of a phenyl ring bearing a boronic acid group (B(OH)2), two methyl groups at positions 3 and 5, and a 4'-chlorobenzyloxy substituent at position 4 . The boronic acid functional group is characterized by its trigonal planar geometry around the boron atom and the presence of two hydroxyl groups. These hydroxyl groups are capable of hydrogen bonding and contribute to the compound's ability to interact with various biological targets.
Identifiers and Nomenclature
Systematic Naming
The IUPAC name for the compound is [4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid . This systematic name accurately describes the structural arrangement of the functional groups and substituents present in the molecule.
Registry Numbers and Identifiers
Table 1 provides a comprehensive list of the various identifiers associated with 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 849062-38-0 |
| PubChem CID | 16217689 |
| InChI | InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3 |
| InChIKey | MBKKDZFJTODELM-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O |
| DSSTox Substance ID | DTXSID00584491 |
| Wikidata | Q82476157 |
Table 1: Chemical identifiers for 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Synonyms
The compound is also known by several alternative names in the scientific literature and chemical databases:
-
(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid
-
[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
-
{4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Synthesis and Preparation
Challenges in Synthesis
The synthesis of highly substituted boronic acids like 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid presents several challenges, including:
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Regioselectivity in the introduction of the boronic acid functionality
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Potential sensitivity of the boronic acid group to various reaction conditions
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Purification challenges due to the tendency of boronic acids to form oligomeric structures
These challenges often necessitate the development of specialized synthetic protocols or the use of boronic acid protecting groups during multi-step syntheses.
Chemical Properties and Reactivity
Reactivity Profile
As a phenylboronic acid derivative, 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid exhibits characteristic reactivity patterns. The boronic acid functional group (B(OH)2) is Lewis acidic, with the boron atom capable of accepting electron pairs. This property facilitates its participation in various organic transformations, particularly cross-coupling reactions.
Key Reactions
The most significant reactions of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid include:
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Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds
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Formation of boronate complexes with diols and other nucleophiles
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Oxidation to the corresponding phenol derivative
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Transmetallation reactions with transition metal complexes
These reactions form the basis for many of the compound's applications in synthetic organic chemistry and medicinal chemistry research.
Applications in Research
Medicinal Chemistry Applications
Related Compounds and Structural Analogs
Structural Analogs
Several structural analogs of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid have been reported in the literature:
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4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS: 849052-15-9) - A positional isomer with the chloro substituent at the 2' position of the benzyloxy group
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3,5-Dimethylphenylboronic acid (CAS: 172975-69-8) - A simpler analog lacking the 4-chlorobenzyloxy substituent
These related compounds share similar chemical properties but may exhibit different biological activities and reactivity patterns due to variations in their structural features.
Comparative Analysis
Table 2 presents a comparative analysis of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid and its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid | 849062-38-0 | C15H16BClO3 | 290.5 | Reference compound |
| 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid | 849052-15-9 | C15H16BClO3 | 290.5 | Chloro substituent at 2' position |
| 3,5-Dimethylphenylboronic acid | 172975-69-8 | C8H11BO2 | 149.98 | Lacks benzyloxy substituent |
Table 2: Comparison of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid with structural analogs
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